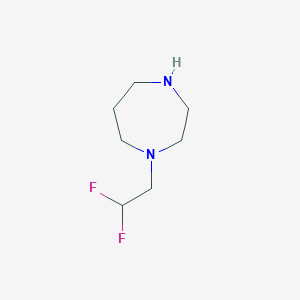

1-(2,2-Difluoroethyl)-1,4-diazepane

Description

Structural Classification within Nitrogen-Containing Seven-Membered Heterocycles

The core of 1-(2,2-Difluoroethyl)-1,4-diazepane is the 1,4-diazepane ring. This structure is classified as a saturated, seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. wikipedia.org This ring system is a foundational element in a class of compounds known as diazepines. Seven-membered heterocycles are of significant interest in medicinal chemistry, and the 1,4-diazepane scaffold, in particular, is considered a "privileged structure." jocpr.com This designation is due to its recurring appearance in a variety of biologically active compounds.

The clinical and commercial success of related structures, like 1,4-benzodiazepines, has spurred extensive research into diazepine (B8756704) derivatives. jocpr.com These compounds have found applications as anticonvulsants, sedatives, and anxiolytics. nih.gov The non-fused 1,4-diazepane ring serves as a versatile scaffold in drug design, with derivatives being investigated as T-type calcium channel blockers and factor Xa inhibitors. nih.govnih.gov The conformational flexibility of the seven-membered ring allows it to present substituents in a variety of spatial orientations, enabling effective interaction with diverse biological targets.

Significance of the 2,2-Difluoroethyl Moiety in Modern Synthetic Organic Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to modulate a compound's physicochemical and biological properties. The 2,2-difluoroethyl group (-CH₂CF₂H) attached to the 1,4-diazepane core is particularly noteworthy. The geminal difluorination (two fluorine atoms on the same carbon) imparts unique characteristics.

The 2,2-difluoroethyl group is recognized as an important lipophilic hydrogen bond donor, a feature that can be challenging to engineer into molecules but is valuable for molecular recognition at biological targets. researchgate.net The strategic placement of a CF₂ group can significantly influence a molecule's properties. nih.gov For instance, gem-difluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com The high polarity of the carbon-fluorine bond (C-F) is one of the strongest in organic chemistry, contributing to this increased stability. mdpi.com Furthermore, fluorination can alter properties such as lipophilicity (LogP) and acidity/basicity (pKa), which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govrsc.org

Table 1: Key Attributes of the 2,2-Difluoroethyl Moiety

| Attribute | Description | Reference |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond increases resistance to metabolic degradation, often prolonging a compound's biological half-life. | mdpi.com |

| Lipophilicity Modulation | The inclusion of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and bioavailability. | mdpi.comrsc.org |

| Hydrogen Bond Donor | The 2,2-difluoroethyl group can act as a lipophilic hydrogen bond donor, influencing binding affinity to target proteins. | researchgate.net |

| Conformational Control | The steric and electronic effects of the difluoroethyl group can influence the preferred conformation of the molecule, which is crucial for biological activity. | nih.gov |

Position of the Compound within the Broader Field of Fluoroalkylated Heterocycles

This compound belongs to the rapidly expanding class of fluoroalkylated heterocycles. These compounds merge the structural diversity of heterocyclic systems with the unique properties conferred by fluorine. e-bookshelf.de This combination has led to their application in pharmaceuticals, agrochemicals, and advanced materials. mdpi.comresearchgate.net Approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the impact of this element in medicinal chemistry. rsc.org

The synthesis of fluoroalkylated heterocycles is a key area of research. ingentaconnect.com Methods often involve the use of fluorinated building blocks, which are then incorporated into heterocyclic structures. ingentaconnect.com The development of efficient synthetic routes to access compounds like this compound is crucial for exploring their potential applications. The presence of electron-withdrawing fluoroalkyl groups can also enhance the reactivity of molecules in certain chemical transformations, such as cycloaddition reactions, providing pathways to more complex structures. mdpi.com

Table 2: Physicochemical Properties of this compound Note: The following data are computed estimates as experimental values are not widely available in published literature.

| Property | Estimated Value |

|---|---|

| Molecular Formula | C₇H₁₄F₂N₂ |

| Molecular Weight | 164.20 g/mol |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C7H14F2N2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-1,4-diazepane |

InChI |

InChI=1S/C7H14F2N2/c8-7(9)6-11-4-1-2-10-3-5-11/h7,10H,1-6H2 |

InChI Key |

KCRYVTCTJOJFPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)CC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,2 Difluoroethyl 1,4 Diazepane and Analogues

Strategies for the Construction of the 1,4-Diazepane Core

The construction of the seven-membered 1,4-diazepane ring system presents unique synthetic challenges due to entropic factors that disfavor the formation of medium-sized rings. Over the years, chemists have developed a range of strategies to overcome these hurdles, from classical cyclization methods to modern catalytic and multicomponent reactions.

Classical and Contemporary Annulation Approaches to Seven-Membered Nitrogen Heterocycles

Annulation, the process of building a new ring onto a pre-existing structure, is a powerful strategy for synthesizing heterocyclic systems. For seven-membered rings like diazepanes, [4+3] cycloaddition reactions are particularly relevant. These reactions involve the combination of a four-atom synthon with a three-atom synthon to form the seven-membered ring in a single step.

One notable example involves the use of benzofuran-derived azadienes (BDAs) as the four-atom component in a formal [4+3] cycloaddition with α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones. This approach represents the first utilization of BDAs for constructing seven-membered dinitrogen-fused heterocycles, offering a novel pathway to bioisosteres of the well-known 1,4-benzodiazepines.

One-Pot and Cascade Reactions in Diazepane Synthesis

One-pot and cascade (or domino) reactions have emerged as highly efficient and atom-economical strategies in organic synthesis. youtube.com These processes combine multiple reaction steps in a single flask, avoiding the need for isolating and purifying intermediates, which saves time, reagents, and resources. youtube.com

A step- and atom-economical domino process has been developed for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.govacs.org The key step in this process is the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. nih.govacs.org This method can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govacs.org

Another innovative approach is a pseudo-five-component, one-pot synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. acs.org This reaction brings together 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid to construct the complex diazepine (B8756704) structure in high yields at ambient temperature. acs.org Additionally, a one-pot synthesis to produce N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA (1,4-diazepane-6-amine) has been reported, involving a carbonyl amine condensation followed by reductive amination. nih.gov

Interactive Table: One-Pot and Cascade Methodologies for 1,4-Diazepane Synthesis

| Reaction Type | Key Starting Materials | Key Transformation | Reference |

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | In situ aza-Nazarov reagent generation and cyclization | nih.govacs.org |

| Pseudo-Five-Component | 2,3-diaminomaleonitrile, ketone, isocyanide, water | Multicomponent condensation | acs.org |

| One-Pot Reductive Amination | 1,4-Diazepane-6-amine, 4-alkoxy-2-hydroxybenzaldehydes | Carbonyl amine condensation and reductive amination | nih.gov |

Metal-Catalyzed Ring Closure Methodologies, with Emphasis on Copper-Catalyzed Processes

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of C-C and C-N bonds under mild conditions with high efficiency. Copper catalysts, in particular, have proven to be versatile and effective for such transformations.

A notable copper-promoted method for the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones utilizes an alkene diamination strategy. nih.govnih.gov In this reaction, copper(2-ethylhexanoate)₂ promotes the coupling of external amines with 2-sulfonamido-N-allyl benzamides, leading to the formation of the 1,4-benzodiazepinone core in good yields. nih.govnih.gov This represents the first application of this strategy for synthesizing these important structures. nih.govnih.gov

In another example, a CuI/N,N-dimethylglycine catalyst system facilitates the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This reaction proceeds smoothly under mild conditions to create azetidine-fused 1,4-diazepine derivatives, which can then be transformed into a variety of functionalized 1,4-benzodiazepines through a subsequent ring-opening cascade. mdpi.com

Interactive Table: Copper-Catalyzed Synthesis of 1,4-Diazepane Analogues

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

| Cu(2-ethylhexanoate)₂ | 2-Sulfonamido-N-allyl benzamides | Alkene Diamination | 2-Aminomethyl-1,4-benzodiazepin-5-ones | nih.govnih.gov |

| CuI / N,N-dimethylglycine | 1-(2-Bromobenzyl)azetidine-2-carboxamides | Intramolecular C-N Cross-Coupling | Azetidine-fused 1,4-diazepin-10-ones | mdpi.com |

Stereoselective Synthesis of the 1,4-Diazepane Ring System

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers can exhibit vastly different biological activities. Achieving stereoselectivity in the synthesis of a flexible seven-membered ring like 1,4-diazepane is a significant challenge.

Key strategies for inducing stereoselectivity include the use of chiral auxiliaries, chiral catalysts, or chiral substrates. For instance, the Evans asymmetric alkylation approach, which employs a chiral oxazolidinone auxiliary, is a well-established method for setting a required chirality that can be adapted for diazepane synthesis. This strategy was successfully used in the highly efficient and enantioselective synthesis of S-(+)-Pregabalin, demonstrating its power in creating stereocenters.

Another powerful approach involves organocatalysis. A novel α-tetrazole-substituted 1,1′-binaphthylazepine has been synthesized and tested as a chiral organocatalyst. nih.gov While this was applied to an oxa-Michael cyclization, the principle of using a chiral catalyst that joins a chiral binaphthyl moiety with another chiral group to create a defined chiral environment is broadly applicable to the stereoselective synthesis of other heterocycles, including chiral diazepanes. nih.gov

Methodologies for the Introduction of the 2,2-Difluoroethyl Group

Once the 1,4-diazepane core is constructed, the next crucial step is the introduction of the 2,2-difluoroethyl group onto one of the nitrogen atoms. This functionalization is typically achieved via N-alkylation. The development of reagents for electrophilic fluoroalkylation has been a major focus of research.

Electrophilic Difluoroethylation Techniques

Electrophilic difluoroethylation involves the use of a reagent that delivers a "F₂CHCH₂⁺" synthon to a nucleophile, such as the secondary amine of the 1,4-diazepane ring. While the direct synthesis of such electrophilic reagents is challenging, several effective strategies have been developed.

A prominent method utilizes hypervalent iodine reagents. nih.gov Specifically, (2,2-difluoro-ethyl)(aryl)iodonium triflate has been shown to be an effective reagent for the electrophilic 2,2-difluoroethylation of amines, thiols, and alcohols. nih.gov The reaction proceeds through a proposed ligand coupling mechanism and offers a complementary approach to other difluoroethylation methods. nih.gov

Another approach involves the use of gem-difluorovinyl iodonium (B1229267) salts (DFVI). These hypervalent iodine reagents can achieve the direct difluoroethylation of N-nucleophiles, including amides, through a neighboring group rearrangement mechanism. The reaction conditions for the electrophilic difluoroethylation of amines typically involve treating the amine with the reagent in the presence of a base like sodium carbonate in a solvent such as dichloromethane (B109758) at room temperature. acs.org

Interactive Table: Reagents for Electrophilic 2,2-Difluoroethylation

| Reagent Class | Specific Reagent Example | Nucleophiles | Proposed Mechanism | Reference |

| Hypervalent Iodine(III) | (2,2-Difluoro-ethyl)(aryl)iodonium triflate | Amines, Thiols, Alcohols | Ligand Coupling | nih.gov |

| Hypervalent Iodine(III) | gem-Difluorovinyl iodonium salt (DFVI) | Amines, Amides | Neighboring Group Rearrangement | acs.org |

Radical-Mediated Difluoromethylation and Fluoroalkylation Strategies

Radical-mediated reactions have emerged as powerful tools for the introduction of fluorinated alkyl groups into heterocyclic systems. These methods often proceed under mild conditions and exhibit good functional group tolerance. The direct C-H difluoromethylation of heterocycles can be achieved using various radical precursors. For instance, visible-light-induced photoredox catalysis has been successfully employed for the direct C-H difluoromethylation of a range of heterocycles using readily available and inexpensive sodium difluoromethanesulfonate (CF₂HSO₂Na) as the CF₂H radical source. nih.gov This process operates under mild conditions, utilizing molecular oxygen as a green oxidant and avoiding the need for metal additives. nih.gov

While a direct example for 1,4-diazepane is not explicitly detailed, this methodology's broad applicability to nitrogen-containing heterocycles suggests its potential for the synthesis of 1-(2,2-difluoroethyl)-1,4-diazepane. The reaction would likely proceed via the generation of a difluoromethyl radical, which then adds to one of the nitrogen atoms of the 1,4-diazepane ring.

A nickel-catalyzed aminofluoroalkylative cyclization of unactivated alkenes with iododifluoromethyl ketones has also been developed to construct various difluoroalkylated nitrogen-containing heterocycles. researchgate.net This approach, while not a direct alkylation of a pre-formed diazepane ring, highlights the utility of radical processes in constructing fluoroalkylated N-heterocyclic scaffolds.

| Catalyst/Reagent System | Substrate Scope | Key Features |

| Visible light/Rose Bengal, CF₂HSO₂Na, O₂ | Various N-heterocycles | Metal-free, mild conditions, green oxidant. nih.gov |

| Ni-catalyst, iododifluoromethyl ketones | Unactivated alkenes | Access to difluoroalkylated N-heterocycles. researchgate.net |

Cross-Coupling Approaches for C(sp³)–CF₂H Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. The coupling of fluoroalkylamines with aryl bromides and chlorides has been reported, providing access to fluorinated anilines. nih.gov These reactions often require specific ligand and base combinations to overcome the challenges associated with the electron-withdrawing nature of the fluoroalkyl group. For instance, the use of the weaker base KOPh with a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂ has proven effective. nih.gov

Adapting this methodology to the synthesis of this compound would involve the coupling of a suitably activated 1,4-diazepane derivative with a 2,2-difluoroethyl electrophile, or vice-versa. A transition-metal-free approach for the cross-coupling of organic fluorides with amines has also been developed, mediated by silylboronates. This method allows for the formation of C(sp³)–N bonds from alkyl fluorides and secondary amines under mild, room temperature conditions. nih.gov

More recently, the synergistic combination of copper catalysis and photoredox catalysis has provided a general platform for the construction of sp³ C–N bonds from abundant alkyl carboxylic acids and nitrogen nucleophiles. acs.org This dual catalytic system allows for the coupling to proceed at room temperature with short reaction times.

| Coupling Strategy | Catalyst/Reagents | Substrate Scope |

| Palladium-catalyzed C-N coupling | [Pd(allyl)Cl]₂/AdBippyPhos, KOPh | Fluoroalkylamines and aryl halides. nih.gov |

| Silylboronate-mediated C-F/N-H coupling | Et₃SiBpin, KOtBu | Organic fluorides and secondary amines. nih.gov |

| Dual Cu/photoredox catalysis | Copper catalyst, photocatalyst | Alkyl carboxylic acids and N-nucleophiles. acs.org |

Utilization of Specialized Fluoroalkylating Reagents and Fluorinated Building Blocks

The direct alkylation of amines with appropriate fluoroalkylating agents represents a straightforward approach to the target compound. Reagents such as 2,2-difluoroethyl triflate or other halides can be employed to introduce the difluoroethyl moiety onto the 1,4-diazepane nitrogen. The reactivity of these reagents can be tuned to achieve selective mono-alkylation.

A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction, followed by ring-opening of the resulting azetidine-fused heterocycle. nih.gov This strategy, while demonstrated for benzodiazepines, could potentially be adapted to the synthesis of 1,4-diazepanes by using appropriate starting materials, thereby constructing the diazepine ring with the desired substituent already in place.

Convergent Synthesis Pathways to the this compound Scaffold

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together, offers an efficient route to complex molecules like substituted 1,4-diazepanes. A common strategy involves the cyclization of a linear precursor containing the pre-installed 2,2-difluoroethyl group. For instance, a diamine precursor, where one of the nitrogen atoms is already substituted with the 2,2-difluoroethyl group, can be cyclized with a suitable two-carbon electrophile to form the 1,4-diazepane ring.

The synthesis of 1,4-diazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov This method provides high yields and short reaction times for a range of substituted diazepines. nih.gov Another approach involves the synthesis from N-propargylamines, which are versatile building blocks for various N-heterocycles, including 1,4-diazepanes.

| Convergent Strategy | Key Intermediates/Reactions |

| Cyclization of linear precursors | Pre-functionalized diamines reacted with dielectrophiles. |

| Heteropolyacid-catalyzed cyclization | Ketimine intermediates and aldehydes. nih.gov |

| From N-propargylamines | Cyclization of functionalized propargylamine (B41283) derivatives. |

Stereochemical Control in the Overall Synthesis of this compound

Achieving stereochemical control is a critical aspect of modern drug synthesis. For this compound, if the diazepane ring itself is substituted to create a chiral center, or if a chiral center is present in a substituent, enantioselective or diastereoselective synthesis becomes necessary.

Chiral pool synthesis, which utilizes readily available enantiomerically pure starting materials, is a common strategy. For example, chiral 1,4-diazepanes have been synthesized starting from enantiomerically pure amino acids. nih.gov In such a synthesis, the stereochemistry of the final product is dictated by the stereochemistry of the starting amino acid.

| Stereocontrol Strategy | Approach |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like amino acids. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts for key bond-forming reactions (e.g., enantioselective N-alkylation). |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective transformation. |

Mechanistic Elucidation of Reactions Pertaining to 1 2,2 Difluoroethyl 1,4 Diazepane

Detailed Reaction Mechanisms for 2,2-Difluoroethylation Processes

The installation of a 2,2-difluoroethyl group onto a nitrogen atom, such as those in the 1,4-diazepane scaffold, can be achieved through several distinct mechanistic pathways. These methods include reactions mediated by hypervalent iodine, catalysis by transition metals like nickel, and processes involving radical intermediates.

Ligand Coupling Pathways in Hypervalent Iodine Mediated Reactions

A robust method for the electrophilic 2,2-difluoroethylation of amines involves the use of a (2,2-difluoro-ethyl)(aryl)iodonium triflate, a type of hypervalent iodine(III) reagent. nih.govnih.govenamine.net This approach is notable for its metal-free conditions and its applicability to a wide range of nucleophiles, including primary and secondary amines. enamine.net The reaction is proposed to proceed via a ligand coupling mechanism on the iodine(III) center.

The process begins with the coordination of the amine nucleophile (1,4-diazepane) to the hypervalent iodine reagent. This is followed by a ligand exchange step, creating a transient iodine(III) intermediate where both the aryl group and the amine are bonded to the iodine atom. The key step is the subsequent reductive elimination, where the 2,2-difluoroethyl group and the amine are coupled, forming the desired C-N bond and yielding 1-(2,2-Difluoroethyl)-1,4-diazepane. This reductive elimination reduces the iodine from I(III) to I(I), releasing an aryl iodide as a byproduct. nih.gov This pathway offers a complementary strategy to traditional SN2-type alkylations and transition-metal-catalyzed methods. enamine.net

Table 1: Optimized Conditions for Hypervalent Iodine-Mediated 2,2-Difluoroethylation of a Model Thiol Nucleophile enamine.net

| Entry | Variation from Standard Conditions | Yield (%) |

| 1 | CH2Cl2 as solvent | 45 |

| 2 | MeCN as solvent | 71 |

| 3 | Reaction time 6 h | 54 |

| 4 | Reaction temperature 25 °C | 38 |

| 5 | 1.5 equiv. Cs2CO3 | 65 |

Mechanistic Insights into Nickel-Catalyzed Difluoroethylation

Nickel-catalyzed cross-coupling reactions provide a powerful alternative for forming C-N bonds. While a specific mechanism for the direct difluoroethylation of 1,4-diazepane is not extensively detailed, a plausible catalytic cycle can be constructed based on well-established nickel-catalyzed amination reactions. nih.govrsc.org These cycles typically involve the interconversion of Ni(0) and Ni(II) or Ni(I) and Ni(III) oxidation states.

A likely Ni(0)/Ni(II) catalytic cycle would commence with the oxidative addition of a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl bromide, to a Ni(0) complex. This forms a Ni(II) intermediate. The 1,4-diazepane would then coordinate to this nickel center. The final, crucial step is the C-N reductive elimination from the Ni(II) complex, which forms the product, this compound, and regenerates the active Ni(0) catalyst. rsc.org The choice of ligand is critical in these processes, as it modulates the stability and reactivity of the nickel intermediates, influencing the efficiency of both the oxidative addition and the challenging reductive elimination step. nih.gov

Radical Generation and Propagation in Difluoromethylation

Radical-based methods offer another avenue for installing fluoroalkyl groups. Photoredox catalysis is a particularly effective strategy for generating the necessary radical species under mild conditions. acs.orgbeilstein-journals.org In a typical scenario for the N-difluoroethylation of an amine, the reaction can be initiated by generating a difluoroethyl radical.

Initiation: A photoredox catalyst, such as an iridium or ruthenium complex, is excited by visible light. The excited-state catalyst can then engage with a suitable difluoroethyl precursor, like 2,2-difluoroethyl bromide or a sulfone derivative. Through a single-electron transfer (SET) event, the precursor accepts an electron and fragments, releasing a difluoroethyl radical (•CH₂CF₂H).

Propagation: The highly reactive difluoroethyl radical can then be trapped by 1,4-diazepane. However, a more common pathway in photoredox amination involves the generation of an α-amino radical from the amine itself. beilstein-journals.org In this alternative mechanism, the excited photocatalyst oxidizes the amine to an amine radical cation. A base present in the reaction mixture then abstracts a proton from the carbon alpha to the nitrogen, yielding a strongly reducing α-amino radical. This radical can then participate in subsequent steps to form the final product. The propagation efficiency depends on factors like the bond dissociation energies of the reactants and the stability of the radical intermediates. acs.org

Investigation of 1,4-Diazepane Ring Formation Mechanisms

The seven-membered 1,4-diazepane ring is a privileged scaffold in medicinal chemistry. Its synthesis can be accomplished through various strategies, including metal-catalyzed cyclizations and rearrangement cascades.

Catalytic Cycles in Metal-Mediated Diazepane Syntheses

An efficient and environmentally friendly method for constructing the 1,4-diazepane ring is through a ruthenium-catalyzed "hydrogen borrowing" or "hydrogen transfer" reaction. This process couples a diamine, such as ethylenediamine (B42938), with a diol, like 1,3-propanediol. nih.gov

The catalytic cycle begins with the ruthenium catalyst oxidizing the diol to a dialdehyde (B1249045), releasing two equivalents of H₂ which are temporarily stored on the catalyst as a metal hydride. The dialdehyde is not isolated; instead, it undergoes a sequential double condensation reaction in situ with the ethylenediamine to form a di-imine intermediate. The final step involves the transfer of the stored hydrogen from the ruthenium hydride complex back to the di-imine, reducing it to the saturated 1,4-diazepane ring and regenerating the active ruthenium catalyst. This method avoids the use of pre-oxidized, unstable aldehyde substrates and stoichiometric reagents, producing only water as a byproduct. nih.gov

Table 2: Synthesis of 1,4-Diazacycles via Ruthenium-Catalyzed Diol-Diamine Coupling nih.gov

| Diamine | Diol | Product | Yield (%) |

| N-Benzylethylenediamine | 1,3-Propanediol | 1-Benzyl-1,4-diazepane | 84 |

| Ethylenediamine | 1,3-Propanediol | 1,4-Diazepane | 65 |

| N-Methyl-1,2-ethanediamine | 1,4-Butanediol | 1-Methyl-1,4-diazepane | 70 |

Rearrangement Cascade Mechanisms in Heterocycle Annulation

Rearrangement reactions provide a powerful method for accessing complex cyclic architectures from simpler precursors. For the synthesis of the 1,4-diazepane core, the Schmidt rearrangement offers a viable, albeit specialized, pathway. This reaction is typically used to convert ketones into amides or lactams. When applied to specific bicyclic ketones, it can induce a ring expansion to form bridged 1,4-diazepane derivatives. enamine.net

In this context, the reaction starts with a protected azabicyclic ketone. Treatment with hydrazoic acid (HN₃) under acidic conditions protonates the ketone, making it susceptible to nucleophilic attack by the azide (B81097). This leads to the formation of an azido-hemiaminal intermediate. A concerted rearrangement is then triggered, where one of the alkyl groups attached to the former carbonyl carbon migrates to the terminal nitrogen of the azide group, with the simultaneous expulsion of dinitrogen gas (N₂). The careful choice of the starting bicyclic ketone directs the rearrangement to expand the ring, incorporating a nitrogen atom and resulting in the formation of a bridged 1,4-diazepane-containing lactam. enamine.net While this method yields a more complex, substituted diazepane structure, it exemplifies how rearrangement cascades can be harnessed to construct this seven-membered ring system.

Kinetic and Thermodynamic Studies of Rate-Determining Steps and Equilibrium

For a given reaction, the rate is influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst. Kinetic studies often involve measuring the change in concentration of a reactant or product over time to determine the rate law, which mathematically expresses the reaction rate in terms of the concentrations of the species involved. From the rate law, the order of the reaction with respect to each reactant can be determined, offering clues about the molecularity of the rate-determining step.

Thermodynamic studies, on the other hand, focus on the energy difference between reactants and products, determining the spontaneity and extent of a reaction. Key thermodynamic parameters include enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions. The equilibrium constant (Keq), which is related to ΔG, quantifies the relative concentrations of reactants and products at equilibrium.

While specific experimental data for this compound is not available, theoretical and computational chemistry methods are often employed to predict the kinetic and thermodynamic parameters of novel compounds. These studies can model reaction pathways, calculate activation energies for various potential steps, and estimate the thermodynamic stability of reactants, intermediates, and products. Such computational analyses can guide experimental work by identifying the most plausible reaction mechanisms and predicting the conditions that would favor a desired outcome.

In the absence of specific experimental data for this compound, a detailed discussion of its reaction kinetics and thermodynamics remains speculative. Further experimental investigation is required to elucidate the rate-determining steps and equilibrium constants for its various chemical transformations.

Computational and Theoretical Chemistry Applied to 1 2,2 Difluoroethyl 1,4 Diazepane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2,2-Difluoroethyl)-1,4-diazepane. The introduction of the electron-withdrawing 2,2-difluoroethyl group significantly modulates the electronic properties of the 1,4-diazepane ring.

Key Research Findings:

Molecular Electrostatic Potential (MESP): MESP maps for molecules containing a difluoromethyl group reveal a region of positive electrostatic potential around the CF2H hydrogen, making it a potential hydrogen bond donor. nih.gov This is in contrast to a typical alkyl group. The nitrogen atoms of the diazepane ring, with their lone pairs of electrons, represent regions of negative electrostatic potential, acting as primary sites for protonation and other electrophilic attacks.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atoms of the 1,4-diazepane ring, indicating their nucleophilic character. The lowest unoccupied molecular orbital (LUMO) distribution is influenced by the difluoroethyl substituent. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Substitution with electron-withdrawing groups generally lowers the HOMO and LUMO energies.

Illustrative Data Table: Calculated Electronic Properties

| Property | Representative Value | Significance |

| Dipole Moment | 2.5 - 3.5 D | Indicates the overall polarity of the molecule, influenced by the difluoroethyl group. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | 0.5 to 1.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and based on typical density functional theory (DFT) calculations for similar N-substituted diazepanes.

Conformational Analysis of the 1,4-Diazepane Ring with Fluoroalkyl Substitution

The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting several low-energy conformations, including chair, boat, and twist-boat forms. The presence of the 1-(2,2-difluoroethyl) substituent influences the conformational preference.

Key Research Findings:

Ring Conformations: X-ray crystallography and NMR spectroscopy studies on substituted 1,4-diazepanes have shown that the chair and twist-boat conformations are often the most stable. nih.gov In many cases, the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.gov

Substituent Orientation: The 2,2-difluoroethyl group can occupy either an axial or equatorial position on the nitrogen atom. The equatorial position is generally favored to minimize steric hindrance with the rest of the ring. However, non-covalent interactions, such as intramolecular hydrogen bonds, could stabilize conformations where the substituent is in a different orientation.

Energy Barriers: Computational studies can quantify the energy barriers between different conformations, providing insights into the dynamic behavior of the molecule in solution. The barriers to ring inversion in 1,4-diazepane systems are typically low, allowing for rapid interconversion at room temperature.

Illustrative Data Table: Relative Energies of 1,4-Diazepane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0.0 | Often the global minimum energy conformation. |

| Twist-Chair | 1.0 - 2.0 | An intermediate in the chair-to-boat interconversion. |

| Twist-Boat | 2.0 - 3.5 | Can be stabilized by specific substitution patterns. nih.gov |

| Boat | 3.0 - 5.0 | Generally a higher energy conformation. |

Note: The relative energies are representative and can vary based on the level of theory and the specific substitution pattern.

Theoretical Predictions of Reaction Pathways and Transition States in Synthesis

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. Theoretical predictions can help optimize reaction conditions and understand the formation of byproducts.

Key Research Findings:

Synthesis Pathway: A common route to N-substituted 1,4-diazepanes involves the reductive amination of a suitable precursor or the alkylation of 1,4-diazepane itself. Theoretical models can be used to study the reaction coordinates of these pathways.

Transition State Analysis: By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined. This allows for the identification of the rate-determining step and provides insights into the reaction kinetics. For instance, in the synthesis of similar heterocyclic systems, computational studies have been used to understand the intramolecular cyclization steps.

Solvent Effects: The inclusion of solvent models in the calculations is crucial for accurately predicting reaction pathways in solution, as the solvent can significantly influence the stability of reactants, products, and transition states.

Analysis of Non-Covalent Interactions Involving the 2,2-Difluoroethyl Group, including Hydrogen Bonding Characteristics

The 2,2-difluoroethyl group is capable of participating in a range of non-covalent interactions that can influence the compound's structure, and potential interactions with biological targets.

Key Research Findings:

Hydrogen Bonding: The polarized C-H bond of the difluoromethyl group allows it to act as a hydrogen bond donor, a phenomenon that has been confirmed by spectroscopic and crystallographic methods in various molecules. nih.gov This interaction, though weaker than conventional hydrogen bonds from O-H or N-H groups, can be significant in determining conformational preferences and intermolecular associations. bohrium.com The CF2H group is generally a stronger hydrogen bond donor than a methyl group. beilstein-journals.org

Nature of the C-H...X Interaction: The hydrogen bond involving the CF2H group is characterized by a C-H…X distance that is shorter than the sum of the van der Waals radii. nih.gov The strength of this interaction depends on the nature of the hydrogen bond acceptor (X), with stronger acceptors like carbonyl oxygens or nitrogen atoms forming more stable bonds. Quantum mechanical calculations have indicated that the binding energy for a CF2H···O interaction can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org

Other Non-Covalent Interactions: Besides hydrogen bonding, the difluoroethyl group can participate in dipole-dipole and van der Waals interactions. The fluorine atoms can also act as weak hydrogen bond acceptors in certain contexts. The analysis of Hirshfeld surfaces and non-covalent interaction (NCI) plots are computational tools used to visualize and characterize these weak interactions. nih.gov

Illustrative Data Table: Characteristics of CF2H-mediated Hydrogen Bonds

| Interaction | Typical Distance (Å) | Typical Energy (kcal/mol) |

| C-H···O | 2.2 - 2.6 | 1.5 - 4.0 |

| C-H···N | 2.3 - 2.7 | 1.0 - 3.0 |

Note: These values are representative and depend on the specific molecular environment and the method of calculation.

Derivatization and Chemical Transformations of 1 2,2 Difluoroethyl 1,4 Diazepane

Functional Group Interconversions and Modifications on the Diazepane Core

The 1,4-diazepane ring is a versatile scaffold that allows for a variety of chemical modifications. The secondary amine at the N4 position is a primary site for functionalization, while the carbon atoms of the ring can also be subjected to various transformations.

The synthesis of the core 1,4-diazepane ring can be achieved through several established routes, such as the condensation of diamines with dicarbonyl compounds or through ring-closing metathesis. Once the 1-(2,2-difluoroethyl)-1,4-diazepane is synthesized, further modifications can be introduced.

N-Alkylation and N-Arylation: The secondary amine at the N4 position can be readily alkylated or arylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions, employing alkyl halides, aryl halides, or other electrophilic reagents in the presence of a base.

Acylation and Sulfonylation: The N4-amine can also be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to yield the corresponding amides and sulfonamides. These modifications can significantly alter the electronic properties and conformational flexibility of the diazepine (B8756704) ring.

Ring Modifications: While less common, modifications to the carbon backbone of the diazepine ring can be envisioned. These could include the introduction of substituents at various positions through metallation-alkylation sequences or through cycloaddition reactions. Ring contraction and expansion reactions, although synthetically challenging, could also lead to novel heterocyclic systems. researchgate.net

A variety of synthetic strategies can be employed for the derivatization of the 1,4-diazepane core, drawing from the extensive literature on benzodiazepines and related heterocyclic systems. nih.govnih.gov For instance, intramolecular C-N bond coupling and ring-opening of fused azetidines have been used to create functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov Similar strategies could potentially be adapted for the synthesis of novel 1,4-diazepane analogs.

| Modification Type | Reagents and Conditions | Expected Products | Reference |

| N-Alkylation | Alkyl halide, K2CO3, CH3CN, reflux | N4-Alkyl-1-(2,2-difluoroethyl)-1,4-diazepane | General knowledge |

| N-Arylation | Aryl halide, Pd catalyst, base, solvent, heat | N4-Aryl-1-(2,2-difluoroethyl)-1,4-diazepane | General knowledge |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | N4-Acyl-1-(2,2-difluoroethyl)-1,4-diazepane | General knowledge |

| N-Sulfonylation | Sulfonyl chloride, pyridine, CH2Cl2, 0 °C to rt | N4-Sulfonyl-1-(2,2-difluoroethyl)-1,4-diazepane | General knowledge |

Targeted Chemical Modifications of the 2,2-Difluoroethyl Moiety

The 2,2-difluoroethyl group attached to the N1 position of the diazepane ring offers unique opportunities for chemical modification, primarily centered around the reactivity of the C-F bonds and the adjacent methylene (B1212753) group.

Dehydrofluorination: Under suitable basic conditions, the 2,2-difluoroethyl group could potentially undergo dehydrofluorination to yield a vinyl fluoride (B91410) derivative. This transformation would introduce an unsaturated functionality that could be further manipulated through various addition reactions.

Nucleophilic Substitution: While C-F bonds are generally strong, nucleophilic substitution of one or both fluorine atoms might be achievable under harsh conditions or with specialized reagents. This would allow for the introduction of other functional groups, such as hydroxyl, amino, or cyano groups.

Modification of the Methylene Group: The methylene group adjacent to the difluorinated carbon could be a site for functionalization. For instance, radical-mediated reactions could introduce substituents at this position.

The reactivity of the difluoroethyl group is influenced by the electron-withdrawing nature of the fluorine atoms, which can affect the acidity of the adjacent C-H bonds and the susceptibility of the C-F bonds to nucleophilic attack.

| Modification Type | Potential Reagents and Conditions | Expected Products | Reference |

| Dehydrofluorination | Strong base (e.g., t-BuOK), heat | 1-(2-Fluorovinyl)-1,4-diazepane | General knowledge |

| C-F Bond Substitution | Organometallic reagents, harsh conditions | 1-(2-Substituted-2-fluoroethyl)-1,4-diazepane | General knowledge |

| Methylene Functionalization | Radical initiator, functionalizing agent | 1-(1-Substituted-2,2-difluoroethyl)-1,4-diazepane | General knowledge |

Synthesis of Structurally Related Fluoroalkylated Diazepane Analogues for Structure-Reactivity Studies

To explore the structure-reactivity relationships of this compound, a library of structurally related fluoroalkylated diazepane analogues can be synthesized. These analogues can be designed to probe the effects of the fluorine substitution pattern, the length of the fluoroalkyl chain, and the nature of the substituents on the diazepine ring.

Varying the Fluoroalkyl Chain: Analogues with different fluoroalkyl chains, such as monofluoromethyl, trifluoromethyl, and longer perfluoroalkyl groups, can be synthesized by reacting 1,4-diazepane with the corresponding fluoroalkyl halides or other electrophiles.

Positional Isomers: The synthesis of positional isomers, where the fluoroalkyl group is attached to the N4 position instead of the N1 position, would provide valuable insights into the role of the substitution pattern on the properties of the molecule.

Introducing Substituents on the Diazepine Ring: A diverse range of substituents can be introduced onto the diazepine ring of the fluoroalkylated analogues, as described in Section 5.1. This would allow for a systematic investigation of the combined effects of the fluoroalkyl group and the ring substituents.

The synthesis of these analogues can be achieved using established synthetic methodologies for the formation of C-N bonds and the functionalization of heterocyclic systems. nih.govnih.gov

| Analogue Type | Synthetic Strategy | Purpose of Study | Reference |

| Varied Fluoroalkyl Chain | N-Alkylation with different fluoroalkyl halides | Investigate the effect of fluorine content and chain length | General knowledge |

| Positional Isomers | Selective N-alkylation of the diazepine ring | Determine the importance of substituent position | General knowledge |

| Substituted Diazepine Ring | Functionalization of the fluoroalkylated diazepine core | Explore the interplay between different structural modifications | nih.govnih.gov |

Exploration of Structure-Reactivity Relationships through Systematic Chemical Modifications

The systematic chemical modification of this compound and its analogues allows for a detailed exploration of structure-reactivity relationships. By correlating the structural features of the molecules with their chemical reactivity and, potentially, their biological activity, a deeper understanding of the underlying principles can be gained.

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can significantly influence the basicity of the nitrogen atoms in the diazepine ring and the reactivity of adjacent functional groups. The extent of this effect can be modulated by varying the number of fluorine atoms and their position relative to the nitrogen atoms.

Conformational Effects: The flexible seven-membered diazepine ring can adopt multiple conformations, and the introduction of substituents can influence the conformational equilibrium. The preferred conformation of the molecule can have a profound effect on its reactivity and biological properties.

By carefully designing and synthesizing a series of analogues and studying their chemical and physical properties, it is possible to build a comprehensive structure-reactivity profile for this class of compounds. This knowledge can then be used to guide the design of new molecules with desired properties. The study of such relationships is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 2,2 Difluoroethyl 1,4 Diazepane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

No published ¹H, ¹³C, or ¹⁹F NMR data for 1-(2,2-Difluoroethyl)-1,4-diazepane could be located.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Specific mass spectrometry fragmentation patterns or high-resolution mass spectrometry (HRMS) data for this compound are not available in the reviewed literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

There are no published crystal structures for this compound in crystallographic databases. While structural information exists for related compounds like 1,4-ditosyl-1,4-diazepane, this data cannot be extrapolated to the target molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Specific infrared (IR) or Raman spectroscopic data detailing the vibrational frequencies of this compound are not publicly documented.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Mixture Separation

While patents and articles describe the purification of other diazepane derivatives using techniques like column chromatography, specific gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods and results for this compound are not described in the available literature. nih.gov

Perspectives and Emerging Research Avenues in the Chemistry of 1 2,2 Difluoroethyl 1,4 Diazepane

Development of Sustainable and Green Synthetic Protocols

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize environmental impact and enhance economic efficiency. mdpi.com The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane offers several opportunities for the development of more sustainable protocols.

Traditional methods for the N-alkylation of amines often rely on harsh reagents and generate significant waste. chemrxiv.org A greener approach to the synthesis of This compound would involve the use of more environmentally benign reagents and solvents. For instance, the direct use of 2,2-difluoroethanol (B47519) as an alkylating agent through a borrowing hydrogen methodology, catalyzed by earth-abundant metals, presents a highly attractive and atom-economical alternative to the use of 2,2-difluoroethyl halides. chemrxiv.org

Furthermore, the use of aqueous ethanol (B145695) or other green solvents could significantly improve the environmental profile of the synthesis. acs.org Research into solid-supported catalysts or enzymatic transformations could also lead to more sustainable and reusable catalytic systems for the synthesis of this and related compounds.

| Synthetic Approach | Green Chemistry Considerations | Potential Advantages | Key Challenges |

| Conventional N-alkylation with 2,2-difluoroethyl halide | Use of potentially hazardous reagents and organic solvents. | Well-established methodology. | Generation of stoichiometric waste, potential for harsh reaction conditions. |

| Reductive amination with 2,2-difluoroacetaldehyde | Use of reducing agents, some of which may be hazardous. | Milder conditions may be possible. | Availability and stability of the aldehyde. |

| Borrowing hydrogen catalysis with 2,2-difluoroethanol | Use of an alcohol as the alkylating agent, generating water as the primary byproduct. chemrxiv.org | High atom economy, reduced waste. | Development of efficient and selective catalysts. |

| Use of green solvents (e.g., aqueous ethanol) | Reduced environmental impact of the solvent. acs.org | Improved safety and sustainability. | Ensuring sufficient reactivity and solubility of reactants. |

Addressing Chemo-, Regio-, and Stereoselectivity Challenges in Complex Transformations

The 1,4-diazepane ring possesses two distinct nitrogen atoms, N1 and N4, which presents a challenge for regioselective functionalization. In the case of an unsubstituted 1,4-diazepane, the two nitrogens are equivalent. However, once the 2,2-difluoroethyl group is introduced at the N1 position, the electronic and steric environment of the remaining N4 nitrogen is altered, which can be exploited for selective subsequent reactions.

Controlling chemoselectivity is also crucial, particularly when other reactive functional groups are present in the molecule. For instance, in the development of more complex derivatives of This compound , selective reaction at the N4 position without affecting other functionalities is a key consideration. The Mitsunobu reaction has been shown to offer a degree of control over N- versus O-alkylation in related 1,4-benzodiazepine (B1214927) systems, and similar strategies could be explored. rsc.org

Furthermore, the 1,4-diazepane ring is conformationally flexible and can exist in various chiral conformations. researchgate.net The synthesis of enantiomerically pure derivatives of This compound is a significant challenge. The development of stereoselective synthetic methods, potentially employing chiral catalysts or auxiliaries, would be a major advancement, opening up avenues for the exploration of stereochemistry-activity relationships in biological systems. rsc.orgnih.gov

Investigation of Novel Catalytic Systems for Enhanced Efficiency

The development of novel and efficient catalytic systems is paramount for the practical synthesis of This compound and its derivatives. For the key N-alkylation step, palladium-catalyzed reactions have shown great promise for the N-alkylation of amines with alcohols via the borrowing hydrogen methodology. chemrxiv.org The exploration of catalysts based on other transition metals, such as iridium or ruthenium, could also yield highly efficient transformations.

Heteropolyacids have been demonstrated as effective and reusable catalysts for the synthesis of 1,4-diazepine derivatives, offering advantages such as high yields and short reaction times. nih.gov Investigating the applicability of such catalysts for the synthesis of This compound could lead to more efficient and sustainable processes.

Moreover, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. selvita.com The development of photoredox-catalyzed methods for the introduction of the 2,2-difluoroethyl group onto the 1,4-diazepane core could provide a novel and highly efficient synthetic route.

| Catalyst Type | Potential Application in Synthesis | Anticipated Advantages |

| Palladium Pincer Complexes | N-alkylation with 2,2-difluoroethanol. chemrxiv.org | High efficiency, sustainability (borrowing hydrogen). |

| Heteropolyacids | Ring formation or functionalization. nih.gov | Reusability, high yields, short reaction times. |

| Iridium or Ruthenium Catalysts | N-alkylation and other transformations. | Diverse reactivity and selectivity profiles. |

| Photoredox Catalysts | Introduction of the 2,2-difluoroethyl group. selvita.com | Mild reaction conditions, novel reaction pathways. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. pharmtech.comacs.org The synthesis of This compound is well-suited for adaptation to a continuous flow process. This would be particularly beneficial for managing potentially hazardous reagents or highly exothermic reactions that can be associated with fluorination chemistry. pharmtech.com A flow setup would allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. nih.govnih.gov Automated systems can rapidly screen a wide range of reaction conditions and starting materials, facilitating the efficient generation of libraries of compounds based on the This compound scaffold. aurigeneservices.com This high-throughput approach is invaluable for medicinal chemistry programs aimed at exploring the structure-activity relationships of this class of compounds.

Unexplored Reactivity Patterns of the 2,2-Difluoroethyl-1,4-Diazepane System

The presence of the 2,2-difluoroethyl group on the 1,4-diazepane ring introduces unique electronic properties that may lead to novel and unexplored reactivity patterns. The electron-withdrawing nature of the difluoroethyl group is expected to decrease the basicity and nucleophilicity of the N1 nitrogen atom. This electronic perturbation could be harnessed to achieve selective reactions at the N4 position.

The C-F bonds in the 2,2-difluoroethyl group are generally stable, but under specific conditions, they might participate in unexpected transformations. For instance, investigations into dehydrofluorination reactions or the activation of the C-H bond adjacent to the difluoromethyl group could reveal novel synthetic pathways for further functionalization. The thermal behavior of N-allylic difluoroenamines, which can undergo aza-Claisen rearrangements or intramolecular [2+2]-cycloadditions, suggests that the 2,2-difluoroethyl group might influence the reactivity of the diazepane ring in unexpected ways under thermal or photochemical conditions. rsc.org A deeper understanding of these potential reactivity patterns will be crucial for unlocking the full synthetic potential of this intriguing molecule.

Q & A

Q. Procedure :

- Conduct 8 experiments, each in triplicate.

- Analyze yield via ANOVA to identify significant interactions (e.g., temperature-solvent).

- Optimize conditions using response surface methodology (RSM) .

Example Outcome : Higher yields (≥75%) may emerge at 80°C in DMF with K₂CO₃ .

(Advanced) What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

Methodological Answer:

Validate Computational Models :

- Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p)) for conformational analysis of the diazepane ring and fluorinated side chains .

- Compare with crystallographic data to assess accuracy .

Experimental Replication :

- Ensure compound purity (>95%) and standardized bioassays (e.g., enzyme inhibition IC₅₀ measurements) .

Theoretical-Experimental Alignment :

- Use molecular docking to reconcile binding affinity predictions with in vitro results (e.g., adjust protonation states of the diazepane N-atoms) .

(Advanced) How can researchers design a robust SAR study for this compound analogs?

Methodological Answer:

Core Modifications :

- Vary substituents on the diazepane ring (e.g., methyl, phenyl) and fluorinated ethyl group (e.g., trifluoroethyl) .

Biological Testing :

Data Integration :

- Apply multivariate analysis (PCA or PLS) to correlate structural features (logP, polar surface area) with activity .

Example Finding : Increased lipophilicity (logP >2) may enhance blood-brain barrier penetration but reduce aqueous solubility .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to related diazepanes) .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.